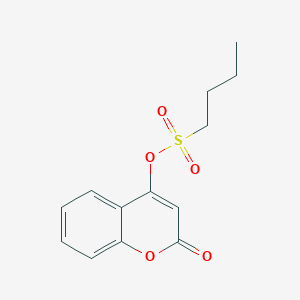![molecular formula C21H14N4O B12529175 3,10-Diphenyl[1,2,3,5]tetrazino[5,4-a]indol-4(3H)-one CAS No. 834910-19-9](/img/structure/B12529175.png)
3,10-Diphenyl[1,2,3,5]tetrazino[5,4-a]indol-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,10-Diphenyl[1,2,3,5]tetrazino[5,4-a]indol-4(3H)-one is a complex organic compound featuring a unique structure that combines indole and tetrazine moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,10-Diphenyl[1,2,3,5]tetrazino[5,4-a]indol-4(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of diphenylhydrazine with a suitable indole derivative in the presence of a cyclizing agent. The reaction conditions often require a solvent such as dichloromethane and a catalyst like trifluoroacetic acid to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.
Análisis De Reacciones Químicas
Types of Reactions
3,10-Diphenyl[1,2,3,5]tetrazino[5,4-a]indol-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives.
Aplicaciones Científicas De Investigación
3,10-Diphenyl[1,2,3,5]tetrazino[5,4-a]indol-4(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Mecanismo De Acción
The mechanism of action of 3,10-Diphenyl[1,2,3,5]tetrazino[5,4-a]indol-4(3H)-one involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
[1,2,4]Triazolo[4,3-b][1,2,4,5]tetrazine-based compounds: These compounds share a similar tetrazine moiety and are used in energetic materials and pharmaceuticals.
[1,2,4]Triazolo[4,3-a]pyrazine derivatives: These compounds are investigated for their potential as kinase inhibitors and anticancer agents.
Uniqueness
3,10-Diphenyl[1,2,3,5]tetrazino[5,4-a]indol-4(3H)-one is unique due to its combination of indole and tetrazine structures, which confer distinct chemical and biological properties
Propiedades
Número CAS |
834910-19-9 |
|---|---|
Fórmula molecular |
C21H14N4O |
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
3,10-diphenyl-[1,2,3,5]tetrazino[5,4-a]indol-4-one |
InChI |
InChI=1S/C21H14N4O/c26-21-24-18-14-8-7-13-17(18)19(15-9-3-1-4-10-15)20(24)22-23-25(21)16-11-5-2-6-12-16/h1-14H |
Clave InChI |
VDFOYJSJBNJZCN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C3N=NN(C(=O)N3C4=CC=CC=C42)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


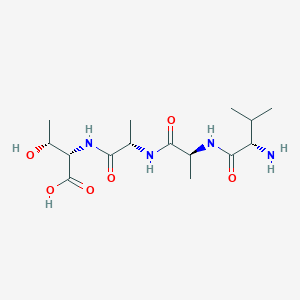
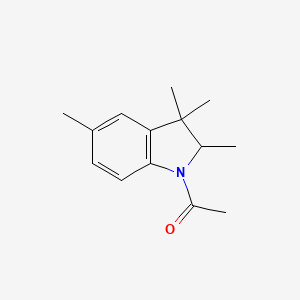
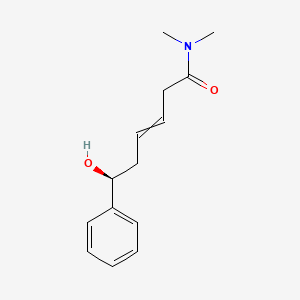
![Methyl 4-methyl-5-[methyl(phenyl)amino]-5-sulfanylidenepentanoate](/img/structure/B12529133.png)
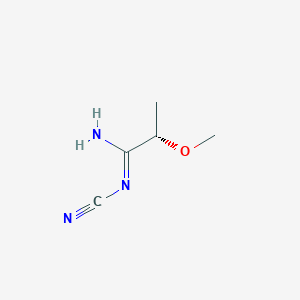
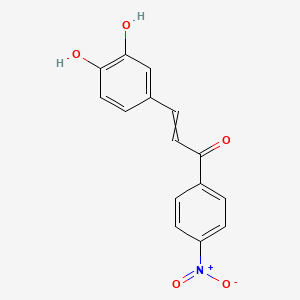
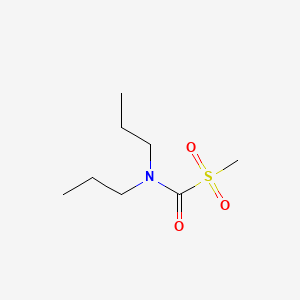
![2-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)sulfanyl]ethyl prop-2-enoate](/img/structure/B12529150.png)

![1H-Indole, 3-[(4-methylphenyl)sulfonyl]-1-(3-piperidinylmethyl)-](/img/structure/B12529164.png)
![2,3-Dihydro-2,3-propanopyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B12529167.png)
![4-{[2,6-Difluoro-4-(prop-1-en-1-yl)phenyl]ethynyl}benzonitrile](/img/structure/B12529178.png)
![N-[[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)piperidin-2-yl]methyl]acetamide](/img/structure/B12529182.png)
